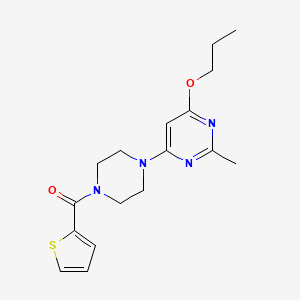

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a hybrid heterocyclic molecule featuring a piperazine core linked to a 2-methyl-6-propoxypyrimidine moiety and a thiophen-2-yl ketone group. Its structural complexity arises from the integration of a pyrimidine ring (substituted with methyl and propoxy groups) and a sulfur-containing thiophene scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-3-10-23-16-12-15(18-13(2)19-16)20-6-8-21(9-7-20)17(22)14-5-4-11-24-14/h4-5,11-12H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDLKUGHLGKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytical activity. This results in the enhancement of PARP1 cleavage, an important step in the process of programmed cell death or apoptosis.

Biochemical Pathways

The inhibition of PARP leads to the enhancement of the phosphorylation of H2AX, a variant of the histone H2A family, which is a part of the DNA damage response pathway. This compound also increases CASPASE 3/7 activity, which are crucial executors of apoptosis.

Pharmacokinetics

The compound exhibits moderate to significant efficacy against human breast cancer cells, suggesting it has sufficient bioavailability to exert its effects.

Biological Activity

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N4O2S

- CAS Number : 946371-72-8

This compound features a piperazine ring, a pyrimidine moiety, and a thiophene group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the piperazine and pyrimidine moieties suggests potential inhibition of enzymes involved in neurotransmission and other metabolic pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that similar piperazine derivatives exhibit antimicrobial properties. For instance, compounds with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Properties

Studies on related compounds have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The ability of the thiophene group to interact with cellular targets may enhance these effects.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological activities. Preliminary studies suggest that this compound could influence serotonin and dopamine pathways, potentially offering therapeutic benefits in treating mood disorders.

Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with MIC values < 50 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM. |

| Study 3 | Neuropharmacological Effects | Showed modulation of serotonin receptors, enhancing mood-related behavioral outcomes in animal models. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of piperazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a notable zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on various cancer cell lines (e.g., MCF7 for breast cancer). The compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 20 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:

Key Observations:

- Substituent Effects : The target compound’s 2-methyl-6-propoxypyrimidine group contrasts with fluorophenyl (8c), ferrocenyl (), and sulfonyl (T-08) substituents in analogs. The propoxy chain may enhance membrane permeability compared to polar sulfonyl or methoxy groups .

- Biological Activity : ’s ferrocene analog demonstrates caspase-3-mediated apoptosis, suggesting that metallocene integration (vs. pyrimidine) could modulate cytotoxicity mechanisms .

- Synthetic Yield : Piperazine-linked thiophene derivatives in show high yields (79.7–93.4%) via sodium borohydride reduction, implying feasible scalability for the target compound if similar routes are employed .

Research Findings and Implications

Structural Flexibility and Pharmacophore Design

The piperazine-thiophenone scaffold is a versatile pharmacophore. For example:

- : Substitution at the piperazine nitrogen (e.g., 4-fluorophenyl in 8c) enhances antiproliferative activity, suggesting that the target compound’s pyrimidine group may similarly influence target binding .

- : Sulfonyl-piperazine derivatives like T-08 exhibit stable cyclopenta[b]thiophene interactions, underscoring the role of electron-withdrawing groups in modulating reactivity .

Limitations and Knowledge Gaps

- No direct data on the target compound’s solubility, stability, or biological targets are available in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.